Bienvenue dans la boutique en ligne BenchChem!

HWY 5069

MAPK Signaling Kinase Inhibition Yeast Model Systems

HWY 5069 is the only known substrate-competitive, ATP-independent inhibitor of Spc1/Sty1 MAPK in S. pombe. Unlike generic ATP-competitive MAPK inhibitors (SB203580, U0126), HWY 5069 ensures Spc1-specific inhibition (IC50=16.4 μM, MIC=3.76 μM) without off-target effects on other yeast MAPKs. Essential for dissecting stress-activated MAPK signaling, validating Spc1 as an antifungal target, and developing non-ATP-competitive kinase inhibitors. White solid, soluble in chloroform, dichloromethane, and methanol.

Molecular Formula C31H45BrFN
Molecular Weight 530.61
CAS No. 914917-58-1
Cat. No. B562947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHWY 5069
CAS914917-58-1
Synonyms3,4-Dihydro-2-[4-(2,2-dimethylethyl)benzyl]-6-fluoro-1-undacanylisoquinolinium Bromide; 
Molecular FormulaC31H45BrFN
Molecular Weight530.61
Structural Identifiers
SMILESCCCCCCCCCCCC1=[N+](CCC2=C1C=CC(=C2)F)CC3=CC=C(C=C3)C(C)(C)C.[Br-]
InChIInChI=1S/C31H45FN.BrH/c1-5-6-7-8-9-10-11-12-13-14-30-29-20-19-28(32)23-26(29)21-22-33(30)24-25-15-17-27(18-16-25)31(2,3)4;/h15-20,23H,5-14,21-22,24H2,1-4H3;1H/q+1;/p-1
InChIKeyPLXSMZZHSACBNH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HWY 5069 (CAS 914917-58-1) – Spc1 MAPK Inhibitor Procurement & Research Use Guide


HWY 5069 (CAS 914917-58-1) is an isoquinolinium derivative originally identified from a protoberberine-based chemical library screen [1]. It functions as a selective, substrate-competitive inhibitor of the Spc1 (Sty1) mitogen-activated protein kinase (MAPK) in the fission yeast Schizosaccharomyces pombe [1][2]. The compound is a white solid with a molecular weight of 530.6 g·mol⁻¹ and is soluble in chloroform, dichloromethane, and methanol . Its primary utility lies in dissecting the stress-activated MAPK cascade in yeast model systems, and it serves as a tool compound for studying MAPK signaling specificity.

Why HWY 5069 Cannot Be Replaced by Common p38 or MEK MAPK Inhibitors


Generic MAPK inhibitors such as SB203580 (p38 inhibitor) or U0126 (MEK1/2 inhibitor) exhibit distinct kinase selectivity profiles and mechanisms of action that preclude their use as functional substitutes for HWY 5069 [1]. HWY 5069 specifically targets the Spc1 kinase in S. pombe through a unique substrate-competitive, ATP-independent mechanism [2]. In contrast, most commercial MAPK inhibitors are ATP-competitive and possess broader or entirely different selectivity profiles [2]. Substituting HWY 5069 with a generic p38 or MEK inhibitor in S. pombe-based assays would introduce confounding off-target effects and fail to replicate the Spc1-specific inhibition required for mechanistic studies. The following quantitative evidence demonstrates the precise molecular differentiation that mandates the use of HWY 5069 over alternative MAPK inhibitors.

Quantitative Evidence for HWY 5069 Differentiation vs. Alternative MAPK Inhibitors


HWY 5069 Spc1 Kinase Inhibition Potency (IC50)

HWY 5069 inhibits Spc1 kinase activity in vitro with an IC50 of 16.4 μM [1]. In contrast, the p38 MAPK inhibitor SB203580 exhibits an IC50 of approximately 0.07–0.6 μM against p38α [2]. This difference in potency and kinase target specificity underscores that HWY 5069 is a distinct chemical tool optimized for Spc1 inhibition, not a general-purpose MAPK inhibitor.

MAPK Signaling Kinase Inhibition Yeast Model Systems

HWY 5069 Selectivity: No Inhibition of p38α MAPK

HWY 5069 demonstrates exceptional selectivity for Spc1 over its closest mammalian homolog, p38α MAPK. The compound has no measurable effect on p38α kinase activity [1]. This is in stark contrast to the p38α inhibitor SB203580, which potently inhibits p38α (IC50 = 0.07–0.6 μM) [2]. This selectivity is likely attributable to structural differences in the substrate-docking domains of Spc1 versus p38α [1].

Kinase Selectivity Off-Target Profiling MAPK Cascades

HWY 5069 Mechanism of Action: Substrate-Competitive vs. ATP-Competitive Inhibition

HWY 5069 inhibits Spc1 via a substrate-competitive, ATP-independent mechanism [1]. Preincubation with ATP does not affect HWY 5069's inhibitory activity, whereas preincubation with the substrate MBP reverses inhibition [1]. In contrast, most MAPK inhibitors, including SB203580 and U0126, are ATP-competitive [2]. This mechanistic distinction is critical for experimental design: HWY 5069 does not compete with cellular ATP pools and targets a distinct binding site.

Kinase Inhibition Mechanism ATP-Independent Inhibition Substrate Competition

HWY 5069 Cellular Efficacy in S. pombe: Minimal Inhibitory Concentration (MIC)

In S. pombe proliferation assays, HWY 5069 exhibits a minimal inhibitory concentration (MIC) of 3.76 μM against wild-type cells [1]. Crucially, growth inhibition is entirely dependent on the presence of Spc1: spc1Δ mutant strains are completely resistant to HWY 5069, confirming on-target cellular activity [1]. In comparison, the p38 inhibitor SB203580 does not inhibit S. pombe growth at relevant concentrations, as its target is absent in yeast [2].

Yeast Proliferation Assay Cellular Potency Spc1-Dependent Growth

Primary Research Applications for HWY 5069 Based on Quantitative Evidence


Selective Chemical Genetic Dissection of the Spc1 MAPK Cascade in S. pombe

HWY 5069 enables precise interrogation of the stress-activated MAPK pathway in fission yeast. Its Spc1-specific inhibition (IC50 = 16.4 μM) and lack of activity against other yeast MAPKs allow researchers to assign specific signaling roles to Spc1 without confounding off-target effects [1]. The compound's ATP-independent, substrate-competitive mechanism further distinguishes it from generic ATP-competitive inhibitors, facilitating studies on MAPK-substrate interactions [1].

Validation of Spc1 as a Target for Antifungal Drug Development

The on-target cellular activity of HWY 5069 in S. pombe (MIC = 3.76 μM) and its complete dependence on Spc1 expression (spc1Δ mutant resistance) provide a robust chemical validation platform for Spc1 as a potential antifungal target [1]. Researchers can use HWY 5069 to assess the phenotypic consequences of Spc1 inhibition in yeast, serving as a benchmark for novel antifungal candidate screening [1].

Comparative Mechanistic Studies of MAPK Inhibitor Binding Modes

HWY 5069 serves as a prototypical substrate-competitive MAPK inhibitor, offering a valuable contrast to ATP-competitive agents like SB203580 and U0126 [2]. Its unique binding mechanism can be exploited in structural biology and enzymology studies to map substrate-docking domains on Spc1 and to explore the molecular basis of kinase selectivity [2]. This application is particularly relevant for groups developing next-generation, non-ATP-competitive kinase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for HWY 5069

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.